molecular formula C8H8S2 B1209122 2,3-Dihydro-1,4-benzodithiin CAS No. 6247-55-8

2,3-Dihydro-1,4-benzodithiin

Cat. No.: B1209122
CAS No.: 6247-55-8
M. Wt: 168.3 g/mol
InChI Key: VIDHILKLKOQXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodithiin is an organic compound with the molecular formula C8H8S2. It is a heterocyclic compound containing a benzene ring fused with a 1,4-dithiin ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodithiin can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 1,2-mercaptoethanol in the presence of a bromine source such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2). This one-pot procedure involves the formation of a monothioacetal intermediate, followed by ring expansion and aromatization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,3-Dihydro-1,4-benzodithiin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodithiin involves its ability to inhibit the oxidation of thiols. This inhibition is believed to occur through the interaction of the compound with thiol groups, preventing their oxidation and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodithiin is unique due to its specific arrangement of sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit thiol oxidation sets it apart from other similar compounds.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodithiine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDHILKLKOQXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211509
Record name Benzodithiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6247-55-8
Record name Benzodithiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzodithiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzodithiin
Reactant of Route 2
2,3-Dihydro-1,4-benzodithiin
Reactant of Route 3
2,3-Dihydro-1,4-benzodithiin
Reactant of Route 4
2,3-Dihydro-1,4-benzodithiin
Reactant of Route 5
2,3-Dihydro-1,4-benzodithiin
Reactant of Route 6
2,3-Dihydro-1,4-benzodithiin
Customer
Q & A

Q1: What are the common synthetic routes to 2,3-Dihydro-1,4-benzodithiins?

A1: A key method involves a one-pot reaction using readily available starting materials. Cyclohexanone derivatives react with ethane-1,2-dithiol in the presence of N-bromosuccinimide (NBS) in dichloromethane at 0°C. This approach provides good yields of the desired 2,3-Dihydro-1,4-benzodithiin product []. Another method utilizes a catalytic approach, employing bis-o-phenylene tetrasulfide as a benzodithiete equivalent in a [4+2] cycloaddition reaction with alkenes. This reaction is catalyzed by Mo(tfd)2(bdt), where tfd represents S2C2(CF3)2 and bdt represents S2C6H4 [].

Q2: Can the this compound structure be further functionalized?

A2: Yes, research demonstrates that introducing substituents on the core structure is possible. For instance, 2,3-dihydro-4aH-cyclohepta-1,4-dithiin can be reacted with triphenylmethyl tetrafluoroborate, followed by condensation with α-bromomalononitrile in pyridine. This sequence yields 5- and 7-(dicyanomethylene)-2,3-dihydrocyclohepta-1,4-dithiins, showcasing the feasibility of adding functional groups to the parent molecule [].

Q3: Are there any reported reactions of this compound with specific reagents?

A3: Yes, studies have explored the reactivity of this compound with sodium methoxide. While specific details about the reaction products and mechanism require further investigation, this research highlights the potential for chemical modification of the compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.